8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine
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Overview
Description
8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. These compounds are known for their wide range of applications in medicinal chemistry due to their unique structural characteristics . The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of anti-tuberculosis agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,2-a]pyridines, including 8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine, can be achieved through various methods. Common synthetic strategies include:
Condensation Reactions: These involve the reaction of 2-aminopyridine with α-haloketones under basic conditions.
Multicomponent Reactions: These reactions involve the simultaneous reaction of three or more reactants to form the imidazo[1,2-a]pyridine scaffold.
Oxidative Coupling: This method involves the coupling of 2-aminopyridine with aldehydes or ketones in the presence of an oxidizing agent.
Tandem Reactions: These involve sequential reactions that occur in a single reaction vessel without the need to isolate intermediates.
Aminooxygenation and Hydroamination Reactions: These methods involve the addition of amino and oxygen groups to the pyridine ring.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes such as multicomponent reactions and oxidative coupling due to their efficiency and high yields .
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: This involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For example, in the context of its anti-tuberculosis activity, it is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall . This inhibition disrupts the integrity of the cell wall, leading to bacterial cell death .
Comparison with Similar Compounds
8-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine can be compared with other imidazo[1,2-a]pyridine derivatives, such as:
2-Methylimidazo[1,2-a]pyridine: Known for its mutagenic properties.
2-Phenylimidazo[1,2-a]pyridine: Studied for its potential anticancer activity.
6-Substituted-N-phenylimidazo[1,2-a]pyridine: Explored for its antimicrobial properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C13H11N3O |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
8-methoxy-2-pyridin-2-ylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C13H11N3O/c1-17-12-6-4-8-16-9-11(15-13(12)16)10-5-2-3-7-14-10/h2-9H,1H3 |
InChI Key |
FYRFBBQEEMLWGR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CN2C1=NC(=C2)C3=CC=CC=N3 |
Origin of Product |
United States |
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